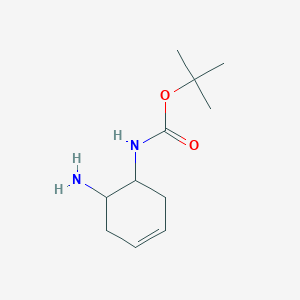

tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(6-aminocyclohex-3-en-1-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-5,8-9H,6-7,12H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLNZCWYODODPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=CCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aminocyclohexene derivative. One common method involves the use of tert-butyl chloroformate and the corresponding amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(6-aminocyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Corresponding N-oxide derivatives.

Reduction: Aminocyclohexane derivatives.

Substitution: N-alkylated carbamates.

Scientific Research Applications

Neuroprotective Agents

Research indicates that tert-butyl (6-aminocyclohex-3-en-1-yl)carbamate exhibits neuroprotective properties. It has been studied for its potential role in mitigating the effects of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit key enzymes involved in amyloid plaque formation suggests its utility as a therapeutic agent.

Case Study :

In vitro studies demonstrated that this compound could protect neuronal cells from amyloid-beta-induced toxicity, enhancing cell viability significantly compared to untreated controls. This suggests a potential mechanism for preventing cognitive decline associated with Alzheimer's disease.

| Activity | Measurement Method | Result |

|---|---|---|

| Cell Viability | MTT Assay | 70% viability at 100 µM |

| Amyloid-Beta Aggregation Inhibition | In vitro assay | 75% inhibition at 50 µM |

Anticancer Properties

The compound has shown promise in preliminary studies as an anticancer agent. Its structural features may allow it to interfere with cancer cell proliferation and induce apoptosis.

Case Study :

In a study focusing on various cancer cell lines, tert-butyl (6-aminocyclohex-3-en-1-yl)carbamate exhibited cytotoxic effects, leading to a reduction in cell viability and increased apoptosis markers.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Anti-inflammatory Applications

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Research has indicated that it can reduce the production of pro-inflammatory cytokines.

Case Study :

In vivo studies using animal models of inflammation showed that administration of tert-butyl (6-aminocyclohex-3-en-1-yl)carbamate resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential application in treating conditions like rheumatoid arthritis.

| Inflammatory Marker | Measurement Method | Result |

|---|---|---|

| TNF-alpha | ELISA | 40% reduction |

| IL-6 | ELISA | 30% reduction |

Mechanism of Action

The mechanism of action of tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Key Observations :

Analysis :

- The high yield (93%) for tert-Butyl (trans-3-aminocyclobutyl)carbamate underscores the efficiency of HATU-mediated coupling in carbamate synthesis .

- Methoxy-substituted analogs (e.g., from ) may require milder conditions due to steric hindrance or sensitivity of the methoxy group.

Physicochemical and Functional Properties

- Amino vs. Hydroxyl Groups: The target compound’s amino group enables participation in Schiff base formation or Michael additions, whereas hydroxyl-containing analogs (e.g., 610302-03-9 ) are more suited for esterification or glycosylation.

- Boronate Esters : Compounds like tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate (Similarity: 0.87 ) exhibit unique reactivity in Suzuki-Miyaura couplings, a feature absent in the target compound due to the lack of a boronate group.

Biological Activity

tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate

- Molecular Formula : C_{11}H_{19}N_{2}O_{2}

This structure includes a cyclohexene moiety, which is significant for its interaction with biological targets.

The biological activity of tert-butyl (6-aminocyclohex-3-en-1-yl)carbamate can be attributed to its ability to modulate various biochemical pathways. Notably, it has been studied for its potential as an inhibitor of certain enzymes and receptors involved in disease processes.

Enzyme Inhibition

Research indicates that compounds similar to tert-butyl (6-aminocyclohex-3-en-1-yl)carbamate exhibit inhibitory effects on enzymes such as glycosidases and proteases, which are crucial in various metabolic pathways. For instance, studies have shown that related carbamates can serve as weak inhibitors of glycosidases, suggesting a potential role in modulating carbohydrate metabolism .

Biological Activity Data

A summary of the biological activity findings related to tert-butyl (6-aminocyclohex-3-en-1-yl)carbamate is presented in the following table:

Study 1: Enzyme Inhibition

In a study assessing the enzyme inhibition properties of related compounds, tert-butyl derivatives were evaluated for their capacity to inhibit glycosidases. The results indicated that while these compounds showed some inhibitory activity, they were classified as weak inhibitors compared to standard inhibitors used in clinical settings.

Study 2: Anti-Tuberculosis Activity

Another study focused on the anti-tuberculosis activity of similar carbamate structures. The findings revealed that certain analogs exhibited moderate efficacy against drug-resistant strains of Mycobacterium tuberculosis, suggesting that tert-butyl (6-aminocyclohex-3-en-1-yl)carbamate may have potential as a lead compound for further development in anti-tuberculosis therapies .

Q & A

Q. What are the recommended synthetic protocols for tert-Butyl (6-aminocyclohex-3-en-1-yl)carbamate, and how can purity be ensured?

The synthesis of tert-butyl carbamate derivatives typically involves a multi-step approach, including protection of the amine group and subsequent functionalization. For example, copolymerization methods (as used in structurally similar compounds) often employ controlled reaction conditions such as:

| Parameter | Typical Range | Reference Method |

|---|---|---|

| Temperature | 20–80°C | Controlled copolymerization |

| Initiator | Ammonium persulfate (APS) | Radical polymerization |

| Purification | Column chromatography | Retrosynthetic analysis |

Purity is validated via HPLC or NMR, with special attention to eliminating unreacted intermediates. For carbamates, Boc-protection strategies are critical to prevent side reactions .

Q. What characterization techniques are most effective for confirming the structure of this compound?

Key techniques include:

- NMR Spectroscopy : Assign peaks for the tert-butyl group (~1.4 ppm, singlet) and cyclohexene protons (5.5–6.0 ppm, multiplet) .

- Mass Spectrometry : Confirm molecular weight (e.g., 255.74 g/mol for similar carbamates ).

- X-ray Crystallography : Resolve stereochemistry and confirm bond angles, as demonstrated in tert-butyl hydroxycarbamate derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?

Design of Experiments (DoE) is critical for optimizing parameters like temperature, solvent polarity, and catalyst loading. For example:

- Flow Chemistry : Reduces side reactions by controlling residence time and mixing efficiency. A flow-based approach for diazomethane synthesis achieved 85% yield via Omura-Sharma-Swern oxidation .

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers. Similar carbamates required immobilized lipases for >90% enantiomeric excess .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies on analogous carbamates reveal:

Q. What computational methods are suitable for predicting reactivity and conformational dynamics?

Molecular dynamics (MD) simulations and density functional theory (DFT) can model:

- Conformational Flexibility : Cyclohexene ring puckering and tert-butyl steric effects .

- Reactivity Hotspots : Electrophilic sites (e.g., the amino group) prone to functionalization .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for similar carbamates?

Contradictions often arise from:

Q. What strategies address conflicting data on stereochemical outcomes?

- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration disputes .

- Cross-Validation : Compare X-ray data with computational models (e.g., PubChem 3D conformers ).

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.